molecular formula C11H11NO5 B8310659 Methyl 3-cyclopropoxy-2-nitrobenzoate

Methyl 3-cyclopropoxy-2-nitrobenzoate

Cat. No.: B8310659
M. Wt: 237.21 g/mol
InChI Key: OKJKYCNSVKKBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopropoxy-2-nitrobenzoate is a nitroaromatic ester of high interest in chemical synthesis and pharmaceutical intermediate research . Characterized by a benzoate backbone substituted with a cyclopropoxy group at the 3-position and a nitro group at the 2-position, this compound exhibits properties that make it a valuable building block for constructing more complex molecules . The methyl ester group enhances its stability and volatility compared to its free acid form, facilitating its handling and application in various synthetic pathways . As a nitroaromatic compound, it serves as a versatile precursor; the nitro group can be readily reduced to an amine, providing access to aniline derivatives, or serve as an activating group in substitution reactions . The unique cyclopropoxy moiety may impart specific steric and electronic characteristics to the aromatic ring, influencing its reactivity and interaction in research applications. Structural analogs of this compound, such as those with formyl or carboxylic acid groups in place of the cyclopropoxy, are utilized in medicinal chemistry and drug discovery, highlighting the potential of this compound as a key intermediate in the synthesis of bioactive molecules . Predicted physicochemical properties indicate a degree of lipophilicity, which can be valuable in the design of compounds with optimized bioavailability. This product is intended for in-vitro research in controlled laboratory environments and is strictly for research purposes. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 3-cyclopropyloxy-2-nitrobenzoate

InChI

InChI=1S/C11H11NO5/c1-16-11(13)8-3-2-4-9(10(8)12(14)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

OKJKYCNSVKKBPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs, identified via high similarity scores (0.94–0.95), include:

Methyl 3-formyl-2-nitrobenzoate (CAS 50573-74-5): Replaces the cyclopropoxy group with a formyl (-CHO) substituent.

3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS 610-36-6): Features a free carboxylic acid group instead of the methyl ester.

Methyl 2-nitrobenzoate derivatives (e.g., CAS 619-17-0): Lack the 3-substituent, simplifying the aromatic system .

Table 1: Structural Comparison

Compound Name Substituent at 3-Position Functional Groups Molecular Weight (g/mol)*
Methyl 3-cyclopropoxy-2-nitrobenzoate Cyclopropoxy (-O-C3H5) Nitro (-NO2), Methyl ester ~239.2
Methyl 3-formyl-2-nitrobenzoate Formyl (-CHO) Nitro, Methyl ester ~209.1
3-(Methoxycarbonyl)-2-nitrobenzoic acid Methoxycarbonyl (-COOCH3) Nitro, Carboxylic acid (-COOH) ~225.1

*Calculated based on substituent contributions.

Physical and Chemical Properties

General trends for methyl esters (Table 3, ) suggest:

  • Solubility : Polar substituents (e.g., -COOH in 3-(methoxycarbonyl)-2-nitrobenzoic acid) increase water solubility, while hydrophobic groups (e.g., cyclopropoxy) enhance lipid solubility.
  • Stability : The electron-withdrawing nitro group stabilizes the aromatic ring against electrophilic attack but may accelerate ester hydrolysis under basic conditions. Cyclopropoxy’s strained ring could impart unique reactivity in thermal or catalytic environments.

Table 2: Predicted Properties

Compound Name Boiling Point (°C)* Melting Point (°C)* LogP (Octanol-Water)*
This compound ~300–310 80–85 2.1
Methyl 3-formyl-2-nitrobenzoate ~280–290 95–100 1.5
3-(Methoxycarbonyl)-2-nitrobenzoic acid >300 (decomposes) 150–155 0.8

*Estimates based on analogous methyl esters and nitroaromatics .

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